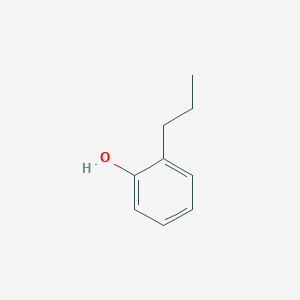

2-Propylphenol

Description

This compound, also known as fema 3522, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. This compound exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has a medicinal, phenolic, and smoky taste.

Structure

3D Structure

Properties

IUPAC Name |

2-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHYEKKJCUJAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047702 | |

| Record name | 2-Propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless oily liquid, phenolic odour | |

| Record name | 2-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | o-Propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

224.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | o-Propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.988-0.996 | |

| Record name | o-Propylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

644-35-9 | |

| Record name | 2-Propylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PROPYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333R6F6T3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

7 °C | |

| Record name | 2-Propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propylphenol

CAS Number: 644-35-9

This technical guide provides a comprehensive overview of 2-propylphenol, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and an examination of its biological activities with a focus on its role as an endocrine disruptor.

Chemical and Physical Properties

This compound, also known as o-propylphenol, is an organic compound belonging to the alkylphenol family. It is characterized by a propyl group attached to the ortho position of a phenol ring. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 644-35-9 | [1] |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to light yellow or light purple liquid | |

| Boiling Point | 224-226 °C | |

| Melting Point | 7 °C | [1] |

| Density | 0.989 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.527 | |

| Flash Point | 93 °C (closed cup) | |

| Solubility | Slightly soluble in water; soluble in oils and alcohol. | [1] |

| InChI | InChI=1S/C9H12O/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7,10H,2,5H2,1H3 | [1] |

| InChIKey | LCHYEKKJCUJAKN-UHFFFAOYSA-N | [1] |

| SMILES | CCCC1=CC=CC=C1O | [1] |

Experimental Protocols

This section outlines methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical principles.

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with a propanol source, often in the presence of a zeolite catalyst.

Materials:

-

Phenol

-

1-Propanol

-

Zeolite catalyst (e.g., H-ZSM-5)

-

Toluene (solvent)

-

Nitrogen gas

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

Add phenol and toluene to the round-bottom flask.

-

Begin stirring and purge the system with nitrogen gas.

-

Add the zeolite catalyst to the mixture.

-

Heat the mixture to the desired reaction temperature (typically between 150-250 °C).

-

Slowly add 1-propanol to the reaction mixture dropwise.

-

Allow the reaction to proceed under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

The resulting solution contains a mixture of propylphenol isomers (ortho, para, and meta) and unreacted starting materials.

The isomeric mixture of propylphenols can be separated and purified by fractional distillation under reduced pressure.

Materials:

-

Crude this compound mixture

-

Fractional distillation apparatus with a vacuum pump and Vigreux column

-

Heating mantle

-

Collection flasks

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound mixture into the distillation flask.

-

Begin heating the flask gently while applying a vacuum.

-

Carefully monitor the temperature at the head of the distillation column.

-

Collect the different fractions as they distill at their respective boiling points. Due to the close boiling points of the isomers, a highly efficient fractionating column is recommended.

-

The purity of the collected fractions should be assessed by GC-MS or NMR.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of the reaction mixture and assessing the purity of the final product.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for phenol analysis (e.g., DB-5ms).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantitative analysis of this compound and the separation of its isomers.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Typical HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Column Temperature: 30 °C.

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

Sample Preparation:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

Expected Chemical Shifts:

-

¹H NMR (in CDCl₃): The spectrum will show characteristic peaks for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the propyl group.

-

¹³C NMR (in CDCl₃): The spectrum will display distinct signals for each of the nine carbon atoms in the molecule.[2]

Biological Activity and Signaling Pathways

This compound, as a member of the alkylphenol class of compounds, is recognized as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[1]

One of the primary mechanisms of endocrine disruption by this compound is its antagonism of the androgen receptor (AR). Androgens, such as testosterone, play a crucial role in male reproductive development and function. By acting as an antagonist, this compound can block the normal action of androgens.

The general mechanism of androgen receptor antagonism by alkylphenols involves several steps:

-

Competitive Binding: this compound competes with endogenous androgens for binding to the ligand-binding domain of the AR.[3]

-

Inhibition of Nuclear Translocation: The binding of this compound to the AR can interfere with the receptor's conformational changes that are necessary for its translocation from the cytoplasm to the nucleus.[3]

-

Disruption of Coactivator Interaction: Once in the nucleus, the AR must interact with coactivator proteins to initiate gene transcription. This compound-bound AR may be unable to effectively recruit these coactivators.[3]

-

Inhibition of Gene Transcription: The ultimate result is the inhibition of the transcription of androgen-responsive genes, leading to a reduction in androgen-dependent physiological responses.[3][4]

This compound has also been reported to inhibit the growth of microorganisms by targeting the electron transport chain, a fundamental process for cellular energy production.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Signaling Pathway of this compound as an Androgen Receptor Antagonist

Caption: Mechanism of androgen receptor antagonism by this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Propylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propylphenol, also known as o-propylphenol, is an organic compound belonging to the class of phenols. It is characterized by a hydroxyl group attached to a benzene ring, with a propyl group substituted at the ortho position. This compound and its derivatives are of interest to researchers in various fields, including flavor and fragrance, chemical synthesis, and increasingly, in the realm of drug discovery and development due to the known biological activities of phenolic compounds. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a key biological mechanism and an experimental workflow.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1][2][4] |

| Appearance | Colorless to light purple/yellow liquid | [5][6] |

| Odor | Phenolic, medicinal, smoky | [6][7] |

| Melting Point | 6.00 to 7.00 °C | [1][6] |

| Boiling Point | 224.00 to 226.00 °C @ 760.00 mm Hg | [1][4][6] |

| Density | 0.989 g/mL at 25 °C | [4][8] |

| Refractive Index | 1.527 (n20/D) | [4][8] |

| Flash Point | 93 °C (closed cup) | [4][9] |

| Water Solubility | 1.664 g/L at 25 °C | [10][11] |

| logP (o/w) | 2.9 - 3.01 | [1][6] |

| pKa | 10.5 at 25 °C | [7] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Description | Reference |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | [1][12] |

| Infrared (IR) Spectrum | Gas phase IR spectrum available. | [3] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available in spectral databases. | [13][14] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical and chemical properties of this compound. These protocols are standard methods applicable to many organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to compact the sample.[4]

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block or oil bath of the apparatus.[1]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1-T2.[5]

-

Purity Check: A sharp melting point range (0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Apparatus: A small-scale distillation apparatus or a Thiele tube setup can be used. For a micro-scale determination, a small test tube containing 0.5-1 mL of this compound and a boiling chip is used. An inverted capillary tube is placed inside the test tube.

-

Heating: The test tube is gently heated in a heating bath. As the liquid heats up, a stream of bubbles will emerge from the inverted capillary tube.[10]

-

Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[10]

Density Measurement

Density is the mass of a substance per unit volume.

Methodology:

-

Apparatus: A pycnometer (specific gravity bottle) or a graduated cylinder and a balance are used. A pycnometer provides more accurate results.[8][15]

-

Procedure with Pycnometer:

-

The mass of the clean and dry pycnometer is accurately measured (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed (m2). The volume of the pycnometer can be calculated using the density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound and weighed (m3).[14]

-

-

Calculation: The density of this compound is calculated using the formula: Density = (m3 - m1) / Volume of pycnometer.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Qualitative Assessment: A small, known amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of a solvent (e.g., 1 mL of water). The mixture is shaken vigorously. Visual observation determines if the compound dissolves completely, partially, or is insoluble.[16]

-

Quantitative Assessment: To determine the precise solubility, a saturated solution of this compound in the solvent is prepared at a specific temperature. A known volume of the clear supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining this compound is then measured to calculate the solubility in g/L or mol/L.

pKa Determination

The pKa is a measure of the acidity of a compound. For a phenol, it indicates the tendency to donate the proton from the hydroxyl group.

Methodology (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-acetonitrile mixture).[17] A standard solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

-

Titration: The this compound solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant (NaOH solution) is added in small, known increments from a burette.[3]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized.[18]

Spectroscopic Analysis

a. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The prepared sample is placed in the IR spectrometer. The instrument passes a beam of infrared light through the sample and measures the frequencies at which the light is absorbed.

-

Interpretation: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C-H and C=C stretches of the aromatic ring.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to the sample. The nuclei of certain atoms (like ¹H and ¹³C) absorb and re-emit this electromagnetic radiation at specific frequencies.

-

Interpretation: The ¹H and ¹³C NMR spectra provide detailed information about the structure of the molecule, including the number and types of protons and carbons, their chemical environments, and their connectivity.

c. Mass Spectrometry (MS):

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Interpretation: A detector records the abundance of ions at each m/z value. The resulting mass spectrum shows the molecular ion peak (corresponding to the molecular weight of the compound) and various fragment ion peaks, which can provide structural information.

Mandatory Visualizations

Experimental Workflow for Characterization of this compound

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Proposed Antimicrobial Mechanism of this compound

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The presented data and methodologies are essential for researchers and professionals involved in the synthesis, analysis, and application of this compound, particularly in the context of drug development where a thorough understanding of a molecule's characteristics is paramount. The visualized workflow and proposed mechanism of action offer a clear and concise representation of key processes relevant to the study of this compound. Further research into the specific biological signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. advances-in-dietary-phenolic-compounds-to-improve-chemosensitivity-of-anticancer-drugs - Ask this paper | Bohrium [bohrium.com]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prometheusprotocols.net [prometheusprotocols.net]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

2-Propylphenol safety data sheet and handling precautions

An In-depth Technical Guide to 2-Propylphenol: Safety Data and Handling Precautions

This guide provides comprehensive safety information and handling protocols for this compound (CAS No. 644-35-9), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard classifications, personal protective equipment, and emergency procedures.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Colorless to light yellow or light purple clear liquid | [2] |

| Odor | Phenolic | [3] |

| Boiling Point | 224-226 °C | [3] |

| Density | 0.989 g/mL at 25 °C | [3] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.527 | [3] |

| Specific Gravity | 0.99400 to 0.99700 @ 20.00 °C | [4][5] |

Table 2: Safety and Hazard Information for this compound

| Hazard Classification | Code | Description | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | ||

| GHS Signal Word | Warning | [1][6] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][6] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |

| Combustible Liquid | H227 | Combustible liquid. | |

| EU Risk Phrases | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [4][5][6] |

| R36/37/38 | Irritating to eyes, respiratory system, and skin. | [4][5][6] | |

| WGK (Water Hazard Class) | WGK 3 |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in safety data sheets are often not publicly available. The toxicity information is typically derived from studies submitted to regulatory bodies. For instance, toxicity data for this compound is referenced in publications such as "Gigiena i Sanitariya" and "Eesti NSV Teaduste Akadeemia Toimetised, Biologia".[4][5][6] These studies would have followed standardized methodologies, such as OECD Guidelines for the Testing of Chemicals, to determine endpoints like acute toxicity (oral, dermal, inhalation), skin and eye irritation, and genotoxicity. Without access to the primary literature, the specific details of the study designs, animal models used, and dosage levels are not available.

Visualized Protocols and Relationships

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory personal protective equipment required for the safe handling of this compound.

Caption: Required Personal Protective Equipment for handling this compound.

Chemical Spill Response Workflow

This diagram illustrates a logical workflow for responding to a minor indoor spill of this compound, based on established safety protocols.[7][8][9]

References

- 1. This compound | C9H12O | CID 12570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2-N-PROPYLPHENOL | 644-35-9 [chemicalbook.com]

- 4. 2-propyl phenol, 644-35-9 [perflavory.com]

- 5. 2-propyl phenol, 644-35-9 [thegoodscentscompany.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Spill Response | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

Solubility of 2-Propylphenol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-propylphenol in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and the key factors influencing the dissolution of this compound.

Introduction to this compound

This compound (o-propylphenol) is an organic compound with the chemical formula C₉H₁₂O. It is a member of the phenol class, where a propyl group substitutes a hydrogen atom at the ortho position of the benzene ring of phenol. Understanding its solubility is crucial for a variety of applications, including its use as a synthetic intermediate, in the formulation of chemical products, and in drug development processes where solubility directly impacts bioavailability and efficacy.

Solubility Profile of this compound

Qualitative Solubility:

-

Water: this compound is slightly soluble in water. One source indicates a solubility of 1.664 g/L at 25 °C.

-

Alcohols: It is described as being soluble in alcohol and miscible with ethanol[1]. This high solubility is expected due to the ability of both the hydroxyl group of the phenol and the alcohol to engage in hydrogen bonding.

-

Oils and Non-polar Solvents: this compound is soluble in oils[1]. The presence of the non-polar propyl group and the benzene ring contributes to its affinity for less polar environments.

Factors Influencing Solubility:

The solubility of this compound is governed by the principle of "like dissolves like." The interplay between its polar hydroxyl group and its non-polar propyl and phenyl components dictates its interaction with different solvents.

-

Polarity of the Solvent: Polar protic solvents, such as alcohols, can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group of this compound. Polar aprotic solvents, like acetone, can act as hydrogen bond acceptors.

-

Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds is a primary driver of its solubility in protic solvents.

-

Van der Waals Forces: The propyl group and the benzene ring contribute to London dispersion forces, which are significant in interactions with non-polar solvents like hexane and toluene.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. The shake-flask method is a commonly used and reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Solute:

-

Accurately weigh the filtered sample.

-

Dilute the sample with a known volume of a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC) in a volumetric flask. The dilution factor will depend on the expected solubility.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC: A calibration curve of known concentrations of this compound versus peak area should be prepared.

-

For UV-Vis: A calibration curve of known concentrations versus absorbance at the wavelength of maximum absorption (λmax) for this compound should be established.

-

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical method and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors affecting solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, its qualitative behavior is predictable based on its molecular structure. It exhibits good solubility in alcohols and oils, and slight solubility in water. For researchers and professionals requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. The interplay of the compound's functional groups with solvent properties and external conditions, as illustrated, is key to understanding and predicting its solubility behavior in various systems.

References

The Enigmatic Presence of 2-Propylphenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylphenol, a volatile organic compound, has been identified as a constituent of the aromatic profile of certain plants, most notably coffee. However, a comprehensive understanding of its natural occurrence, biosynthesis, and physiological significance in the plant kingdom remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound in plants, addressing its known distribution, a putative biosynthetic pathway, and detailed methodologies for its extraction and quantification. This document aims to provide a foundational resource for researchers investigating the biochemistry of plant volatiles and professionals in drug development exploring novel natural compounds.

Natural Occurrence of this compound

Table 1: Quantitative Occurrence of this compound in Plants

| Plant Species | Common Name | Plant Part | Concentration (unit) | Method of Analysis | Reference |

| Coffea arabica | Arabica Coffee | Roasted Beans | Data not available | GC-MS | [1][2] |

| Coffea canephora | Robusta Coffee | Roasted Beans | Data not available | GC-MS | [3] |

| Data represents a template for future research. Currently, no peer-reviewed articles with specific quantitative data for this compound concentration in plants were identified. |

Proposed Biosynthesis of this compound

A definitive biosynthetic pathway for this compound in plants has not been elucidated. However, based on the well-established shikimate pathway for the synthesis of aromatic amino acids and other phenolic compounds, a putative pathway can be proposed.[1][4][5][6][7][8][9][10] This proposed pathway involves the conversion of chorismate, a key intermediate of the shikimate pathway, to a precursor that undergoes subsequent alkylation.

The biosynthesis of many plant phenolics originates from the aromatic amino acid phenylalanine.[6] The general phenylpropanoid pathway is a primary source of a wide variety of phenolic compounds.[9][10] For alkylphenols, it is hypothesized that a precursor derived from the shikimate pathway is alkylated.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 5. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volatile Phenols—Important Contributors to the Aroma of Plant-Derived Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. esalq.usp.br [esalq.usp.br]

- 10. mdpi.com [mdpi.com]

The Enigmatic Role of 2-Propylphenol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylphenol, a volatile organic compound belonging to the diverse class of phenolic compounds, has been identified as a plant metabolite, notably in Coffea species. While the broader roles of phenolic compounds in plant defense, stress response, and allelopathy are well-documented, the specific functions of this compound remain largely uncharacterized. This technical guide synthesizes the current understanding of phenolic compound biosynthesis and function to extrapolate the potential roles of this compound in plants. We present a hypothetical framework for its biosynthesis, physiological effects, and signaling pathways, alongside detailed experimental protocols for its extraction, quantification, and functional analysis. This guide aims to provide a comprehensive resource to stimulate further research into this intriguing plant metabolite and its potential applications in agriculture and pharmacology.

Introduction

Phenolic compounds constitute a vast and diverse group of secondary metabolites that play crucial roles in plant growth, development, and interaction with the environment[1][2]. Their functions range from providing structural integrity (lignin) to protecting against herbivores and pathogens, and mitigating the effects of abiotic stressors such as UV radiation and drought[1][3][4]. This compound, an alkylphenol, has been identified as a volatile component in coffee, suggesting its role as a plant metabolite[5]. However, a detailed understanding of its biosynthesis, physiological significance, and mode of action in plants is currently lacking. This guide provides an in-depth exploration of the potential role of this compound, drawing parallels with other well-studied phenolic compounds and proposing a roadmap for future research.

Biosynthesis of this compound: A Putative Pathway

The biosynthesis of phenolic compounds in plants primarily follows the shikimate and phenylpropanoid pathways[1][2][6][7][8]. While the specific enzymatic steps leading to this compound have not been elucidated, a plausible pathway can be hypothesized based on known biochemical reactions.

The core structure of this compound is a phenol ring with a propyl group at the ortho position. The biosynthesis is likely to diverge from the central phenylpropanoid pathway intermediate, cinnamic acid.

Hypothetical Biosynthetic Pathway:

-

Shikimate Pathway: This pathway converts simple carbohydrate precursors into chorismate, which is the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.

-

Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

-

Side Chain Modification: Cinnamic acid could undergo a series of reduction and modification steps to form the propyl side chain. This could involve enzymes such as carboxyl reductases, dehydrogenases, and reductases.

-

Hydroxylation and Isomerization: The final step would likely involve the hydroxylation of the benzene ring at the ortho position relative to the propyl group.

Potential Physiological Roles of this compound in Plants

Based on the known functions of other phenolic compounds, this compound could play several important roles in plant physiology.

Defense against Herbivores and Pathogens

Phenolic compounds are well-known for their role in plant defense. They can act as toxins, feeding deterrents, or signaling molecules that activate defense responses. As a volatile organic compound, this compound could act as an airborne signal to neighboring plants, warning them of an impending threat. It might also have direct antimicrobial or insecticidal properties.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Phenolic compounds are frequently implicated in allelopathic interactions. This compound, when released from roots or decaying plant material, could inhibit the growth of competing plant species.

Response to Abiotic Stress

Plants often accumulate phenolic compounds in response to abiotic stresses such as drought, salinity, and high UV radiation[3][4]. These compounds can act as antioxidants, scavenging harmful reactive oxygen species (ROS) generated during stress. This compound may contribute to the overall antioxidant capacity of the plant cell, thereby protecting it from oxidative damage.

Quantitative Data Summary (Hypothetical)

To facilitate comparative analysis, the following tables present hypothetical quantitative data for this compound in Coffea arabica.

Table 1: Hypothetical Concentration of this compound in Different Tissues of Coffea arabica

| Tissue | This compound Concentration (µg/g fresh weight) |

| Young Leaves | 5.2 ± 0.8 |

| Mature Leaves | 2.1 ± 0.4 |

| Flowers | 12.5 ± 1.5 |

| Green Berries | 8.7 ± 1.1 |

| Ripe Berries | 3.4 ± 0.6 |

| Roots | 1.9 ± 0.3 |

Table 2: Hypothetical Induction of this compound in Coffea arabica Leaves Under Different Stress Conditions

| Stress Condition | This compound Concentration (µg/g fresh weight) | Fold Change vs. Control |

| Control | 2.1 ± 0.4 | 1.0 |

| Mechanical Wounding (24h) | 10.3 ± 1.2 | 4.9 |

| Herbivory (Spodoptera litura, 48h) | 15.8 ± 2.1 | 7.5 |

| Drought (10 days) | 6.5 ± 0.9 | 3.1 |

| High Salinity (150 mM NaCl, 7 days) | 4.9 ± 0.7 | 2.3 |

| UV-B exposure (6h) | 7.1 ± 1.0 | 3.4 |

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol describes the extraction of volatile compounds, including this compound, from plant tissues for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh plant tissue (e.g., leaves, flowers)

-

Liquid nitrogen

-

Mortar and pestle

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Gas-tight syringe

-

GC vials with PTFE septa

-

Internal standard (e.g., 2-Isopropylphenol)

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 1 g of the powdered tissue into a glass vial.

-

Add 5 mL of dichloromethane and the internal standard to the vial.

-

Seal the vial and vortex for 1 minute.

-

Incubate the mixture at 40°C for 30 minutes with occasional shaking.

-

Centrifuge the sample at 3000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new vial containing anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a clean GC vial for analysis.

Quantification of this compound by GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: 40°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL (splitless mode)

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Quantification:

Create a calibration curve using authentic standards of this compound of known concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Hypothetical Signaling Pathway of this compound

As a volatile signal, this compound could initiate a signaling cascade in recipient plant cells, leading to the activation of defense responses.

Conclusion and Future Directions

This compound represents an intriguing but understudied plant metabolite. While its presence in coffee has been established, its broader distribution in the plant kingdom, its precise biosynthetic pathway, and its physiological functions remain to be elucidated. The hypothetical frameworks and experimental protocols presented in this guide provide a starting point for future research. Key areas for future investigation include:

-

Metabolomic Profiling: Screening a wide range of plant species for the presence of this compound to understand its distribution.

-

Gene Discovery: Identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound.

-

Functional Genomics: Using techniques such as gene silencing (RNAi) or gene knockout to investigate the physiological role of this compound in plants.

-

Bioactivity Assays: Testing the antimicrobial, insecticidal, and allelopathic properties of this compound.

-

Signaling Pathway Elucidation: Identifying the receptors and downstream signaling components that mediate the effects of this compound.

A deeper understanding of the role of this compound in plants could have significant implications for agriculture, potentially leading to the development of new strategies for pest and disease control, as well as for the pharmaceutical industry, given the well-established bioactivities of phenolic compounds.

References

- 1. An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Investigation of simultaneous volatile organic compound removal by indoor plants using solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Coffee bean - Wikipedia [en.wikipedia.org]

- 6. General Phenolic Biosynthesis Pathways | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 7. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Propylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propylphenol (o-propylphenol), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.12 - 7.08 | m | 2H | Ar-H |

| 6.87 | m | 1H | Ar-H |

| 6.76 | m | 1H | Ar-H |

| 4.73 | s | 1H | OH |

| 2.58 | t | 2H | -CH₂- |

| 1.65 | sextet | 2H | -CH₂- |

| 0.98 | t | 3H | -CH₃ |

Data sourced from various chemical databases. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.3 | C-OH |

| 130.8 | Ar-C |

| 127.3 | Ar-CH |

| 126.8 | Ar-C |

| 120.8 | Ar-CH |

| 115.1 | Ar-CH |

| 33.6 | -CH₂- |

| 23.1 | -CH₂- |

| 14.1 | -CH₃ |

Data compiled from publicly available spectral databases.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer, such as a 300, 400, or 500 MHz instrument. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a larger number of scans and/or a higher concentration of the sample may be required. Standard pulse programs are used to acquire one-dimensional spectra.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

IR Absorption Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group, the aromatic ring, and the alkyl chain.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3050-3000 | Medium | C-H Stretch (Aromatic) |

| 2960-2870 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1600, ~1495, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1230 | Strong | C-O Stretch (Phenolic) |

| ~750 | Strong | C-H Bend (Ortho-disubstituted aromatic) |

Characteristic absorption ranges for functional groups are well-established in IR spectroscopy.

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). This creates a thin film through which the IR beam can pass. Alternatively, a solution can be prepared using a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄), and the spectrum recorded in a suitable liquid cell. For Attenuated Total Reflectance (ATR) FTIR, a drop of the sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum (of the empty salt plates or the solvent) is first recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor, as well as the sample holder or solvent. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Mass Spectrometry Data

The mass spectrum of this compound provides its molecular weight and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 136 | 35 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

Fragmentation data is based on typical electron ionization (EI) mass spectra.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, a common method is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis and Detection: The ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for obtaining and interpreting spectroscopic data, and the complementary nature of these techniques for structural elucidation.

Caption: General workflow for obtaining and analyzing spectroscopic data.

Caption: Complementary nature of spectroscopic techniques for structural elucidation.

Commercial Suppliers and Technical Guide to High-Purity 2-Propylphenol for Research and Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 2-Propylphenol (CAS 644-35-9), a valuable building block and signaling molecule in various research and development applications. This document outlines commercial suppliers, key specifications, analytical methodologies for purity assessment, and a detailed examination of its role in modulating the activity of the atypical kinase COQ8A, a key player in coenzyme Q biosynthesis.

Commercial Availability and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reliable and reproducible experimental results. Below is a summary of typical specifications offered by commercial vendors. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

| Supplier | Purity Specification | Physical Form | Key Physical Properties |

| Sigma-Aldrich | ≥98%[1] | Liquid | Boiling Point: 224-226 °C[1]Density: 0.989 g/mL at 25 °C[1]Refractive Index: n20/D 1.527[1] |

| TCI Chemicals | >98.0% (GC)[2] | Liquid | - |

| ESSLAB | High Purity | - | - |

| Santa Cruz Biotechnology | - | - | Molecular Weight: 136.19 |

| ChemicalBook | - | Liquid | Boiling Point: 224-226 °C[3]Density: 0.989 g/mL at 25 °C[3]Refractive Index: n20/D 1.527[3] |

Experimental Protocols

Determination of Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound using a robust and widely accepted analytical technique.

Methodology:

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A suitable capillary column for phenol analysis, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector and Detector Temperatures: 250 °C and 280 °C, respectively.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all observed peaks.

Synthesis of this compound

Objective: To provide a general synthetic route for the laboratory-scale preparation of this compound. A common method involves the Friedel-Crafts alkylation of phenol.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place phenol and a suitable solvent (e.g., carbon disulfide or a nitroalkane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Alkylation: Add 1-chloropropane dropwise from the dropping funnel to the stirred mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield high-purity this compound.

In Vitro COQ8A ATPase Activity Assay

Objective: To assess the effect of this compound on the ATPase activity of the atypical kinase COQ8A. This compound has been shown to allosterically modulate COQ8A and enhance its ATPase activity.[4][5]

Methodology:

-

Reagents:

-

Recombinant human COQ8A protein.

-

ATP (Adenosine 5'-triphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

This compound stock solution (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, recombinant COQ8A protein, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and thus reflects the ATPase activity.

-

-

Data Analysis: Plot the ATPase activity (luminescence signal) against the concentration of this compound to determine the dose-response relationship.

Signaling Pathway and Visualization

This compound acts as a small molecule modulator of COQ8A, an atypical kinase essential for the biosynthesis of coenzyme Q (CoQ), a vital component of the electron transport chain and a potent antioxidant.[4][5] this compound allosterically binds to COQ8A, enhancing its ATPase activity and nucleotide affinity.[4][5] This modulation is believed to promote the biosynthesis of CoQ.

References

basic reactivity of the phenolic hydroxyl group in 2-Propylphenol

An In-depth Technical Guide on the Core Reactivity of the Phenolic Hydroxyl Group in 2-Propylphenol

This guide provides a comprehensive overview of the fundamental reactivity of the phenolic hydroxyl group in this compound, a key aromatic compound. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into the molecule's chemical behavior, supported by experimental protocols and quantitative data.

Introduction

This compound is an alkylphenol characterized by a propyl group at the ortho position to a hydroxyl group on a benzene ring. The interplay between the electron-donating hydroxyl group and the weakly activating alkyl group defines its chemical personality. The phenolic hydroxyl group is the primary site of reactivity, participating in reactions such as deprotonation, etherification, and esterification. Understanding this reactivity is crucial for its application as a building block in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and polymers.

Acidity and Phenoxide Formation

The hydroxyl proton of this compound is weakly acidic due to the resonance stabilization of the resulting phenoxide anion. The pKa of this compound is approximately 10.5.[1][2] This acidity is a cornerstone of its reactivity, as deprotonation is often the initial step for further functionalization of the hydroxyl group.

The presence of the electron-donating propyl group at the ortho position slightly decreases the acidity compared to unsubstituted phenol (pKa ≈ 10) by destabilizing the negative charge on the phenoxide ion. However, it remains sufficiently acidic to be readily deprotonated by common bases like alkali metal hydroxides (e.g., NaOH) or stronger bases such as sodium hydride (NaH) to form the corresponding 2-propylphenoxide salt.

Caption: Deprotonation of this compound to its corresponding phenoxide.

Key Reactions of the Hydroxyl Group

Ether Formation: Williamson Ether Synthesis

The 2-propylphenoxide ion is an excellent nucleophile and readily participates in the Williamson ether synthesis.[3] This SN2 reaction involves the nucleophilic attack of the phenoxide on a primary alkyl halide (or other substrate with a good leaving group, like a tosylate) to form an ether.[1][4] The choice of a primary alkyl halide is critical to avoid the competing E2 elimination reaction, which is prevalent with secondary and tertiary halides.[3]

Caption: Experimental workflow for the Williamson ether synthesis.

This protocol is a representative example adapted from standard Williamson ether synthesis procedures.[3][5]

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent like DMF or DMSO.

-

Base Addition: Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium 2-propylphenoxide.

-

Alkyl Halide Addition: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise via a syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully quench by adding cold water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-methoxy-2-propylbenzene.

Ester Formation (Acylation)

Direct esterification of phenols with carboxylic acids is generally inefficient.[6][7] Therefore, more reactive acylating agents such as acid chlorides or acid anhydrides are used to form phenyl esters. The reaction is typically carried out in the presence of a base, like pyridine or aqueous sodium hydroxide (the Schotten-Baumann reaction), to neutralize the HCl or carboxylic acid byproduct and to facilitate the formation of the more nucleophilic phenoxide ion.[7][8]

Caption: Mechanism for the acylation of 2-propylphenoxide.

This protocol is a representative example of a Schotten-Baumann acylation.[8]

-

Initial Setup: In a flask, dissolve this compound (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution. Cool the flask in an ice bath.

-

Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the vigorously stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the mixture vigorously for an additional 30-60 minutes at room temperature.

-

Product Isolation: The product, 2-propylphenyl acetate, will likely separate as an oil or solid. Extract the mixture with a suitable organic solvent like dichloromethane or diethyl ether.

-

Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to yield the crude ester, which can be further purified by distillation or chromatography.

Oxidation

The phenolic hydroxyl group makes the aromatic ring highly susceptible to oxidation. The oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions.

-

Quinone Formation: Strong oxidizing agents can convert this compound into corresponding quinones. For instance, enzymatic oxidation of similar alkylphenols by tyrosinase can yield ortho-quinones.[9]

-

Benzylic Oxidation: Under certain conditions, selective oxidation of the aliphatic C-H bonds on the propyl group can occur, leading to alcohols, ketones, or carboxylic acids, while leaving the aromatic ring intact.[10]

-

Degradative Oxidation: Advanced oxidation processes using powerful oxidizing species like hydroxyl radicals can lead to the fragmentation of the ethoxylate chain (if present) and eventual opening of the aromatic ring.[11]

Influence on Electrophilic Aromatic Substitution

While not a reaction of the hydroxyl group itself, its presence profoundly influences the regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring.

-

Directing Effects: Both the hydroxyl (-OH) group and the propyl (-CH₂CH₂CH₃) group are activating and ortho-, para-directing.[12]

-

Combined Influence: When two activating groups are present, the stronger activator typically controls the position of substitution.[12] In this compound, the hydroxyl group's powerful activating effect dominates. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the hydroxyl group.

-

The position para to the hydroxyl group (C4) is highly favored due to less steric hindrance.

-

The other ortho position (C6) is also activated, but substitution here may be slightly disfavored due to steric hindrance from the adjacent propyl group.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and representative reaction yields for analogous phenolic reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O | [1] |

| Molecular Weight | 136.19 g/mol | [4] |

| pKa | 10.5 (at 25 °C) | [1][2] |

| Boiling Point | 224-226 °C | [2][4][14] |

| Melting Point | 7 °C | [2][4] |

| Density | ~0.989 g/mL (at 25 °C) | [2][14] |

| Water Solubility | 1.664 g/L (at 25 °C) | [1][2] |

Table 2: Representative Reaction Yields

| Reaction | Product | Catalyst/Conditions | Yield (%) | Reference(s) |

| Esterification of Phenol | Phenyl acetate | Pyridine propyl sulfonic acid ionic liquid, 120-130 °C | 88.1 | [15] |

| Williamson Ether Synthesis | 4-Methylphenoxyacetic acid | 30% NaOH, 90-100 °C | (Not specified) | [5] |

Note: Yields are highly dependent on specific reaction conditions and may vary.

Conclusion

The phenolic hydroxyl group of this compound dictates its core reactivity, serving as a handle for a variety of important chemical transformations. Its acidity allows for easy conversion to the highly nucleophilic phenoxide ion, which is a key intermediate for high-yield ether and ester synthesis via Williamson and Schotten-Baumann type reactions, respectively. Furthermore, the hydroxyl group's strong activating and directing effects are paramount in controlling the regiochemistry of electrophilic aromatic substitution, primarily favoring substitution at the para position. This predictable and versatile reactivity profile makes this compound a valuable synthon for chemists in academia and industry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. Oxidation of 4-alkylphenols and catechols by tyrosinase: ortho-substituents alter the mechanism of quinoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Industrial Applications of 2-Propylphenol